molecular formula C21H23ClN2O4S B11502628 Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11502628
M. Wt: 434.9 g/mol
InChI Key: LJZXCOAECPWQRY-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of multiple functional groups, including an ester, amide, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a , where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Functional Groups: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation and Esterification: The cyclopentylcarbamoyl group is introduced through an amidation reaction, where cyclopentylamine reacts with the carboxylic acid derivative of the thiophene ring. The ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation, acid catalysts for esterification.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, inhibiting or modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the amide and ester groups can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H23ClN2O4S/c1-3-28-21(27)16-12(2)17(19(26)23-15-9-4-5-10-15)29-20(16)24-18(25)13-7-6-8-14(22)11-13/h6-8,11,15H,3-5,9-10H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

LJZXCOAECPWQRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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